![molecular formula C19H15F2NO3 B2487316 1'-(3,4-Difluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one CAS No. 1797318-97-8](/img/structure/B2487316.png)
1'-(3,4-Difluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
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Description
Synthesis Analysis
The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and their corresponding benzofuran and benzopyran derivatives involves determining the structural factors that govern sigma 1/sigma 2 affinity and selectivity. The N-substituent in these compounds plays a crucial role in both affinity and selectivity, with medium-sized substituents resulting in potent but unselective compounds, while larger substituents retain high affinity for sigma 2 binding sites and selectivity for sigma 2 vs. sigma 1 binding sites (Moltzen, Perregaard, & Meier, 1995).
Molecular Structure Analysis
The molecular structure of these compounds significantly impacts their affinity and selectivity towards sigma receptors. Substituents in the benzene ring mainly affect affinity for sigma 1 binding sites, whereas the position of the oxygen atom and the spiroconnection with the piperidine ring are crucial for maintaining high affinity and selectivity for sigma 2 binding sites (Moltzen, Perregaard, & Meier, 1995).
Chemical Reactions and Properties
Spiro compounds display higher affinity for sigma(1) vs. sigma(2) receptors, with compounds showing a cyano group in position 3 of the spirocycle exhibiting high sigma(1) receptor affinity and selectivity. The synthesis process, involving the reaction of cyclic methyl acetals with trimethylsilyl cyanide to yield the nitriles, highlights the chemical reactions and properties significant to the binding properties for sigma(1) and sigma(2) receptors (Maier & Wünsch, 2002).
Physical Properties Analysis
The physical properties of these compounds, such as their solubility, melting points, and crystalline structure, are essential for understanding their behavior in biological systems. However, detailed analysis of these properties is not directly available from the provided sources and would typically be derived from experimental data specific to each compound's synthesis and characterization.
Chemical Properties Analysis
The chemical properties, including reactivity with different chemical agents and stability under various conditions, play a crucial role in their potential applications and interactions with biological systems. The introduction of substituents in the benzene ring and modifications in the N-substituent significantly affect the compounds' chemical properties, particularly their affinity and selectivity towards sigma receptors (Moltzen, Perregaard, & Meier, 1995).
Future Directions
The future directions for research on “1’-(3,4-Difluorobenzoyl)spiro[2-benzofuran-3,4’-piperidine]-1-one” and similar compounds could include further exploration of their synthesis, investigation of their properties, and applications. For example, spiropyrans, which are similar to the compound , have been shown to have potential applications in smart material production, molecular electronics and nanomachinery, sensing of environmental and biological molecules, and photopharmacology .
properties
IUPAC Name |
1'-(3,4-difluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2NO3/c20-15-6-5-12(11-16(15)21)17(23)22-9-7-19(8-10-22)14-4-2-1-3-13(14)18(24)25-19/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJVAKBNZXCKTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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